molecular formula C8H14O3 B13794822 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone

1-(2-Propyl-1,3-dioxolan-2-yl)ethanone

Cat. No.: B13794822
M. Wt: 158.19 g/mol
InChI Key: NSKVRCFOEFBWFF-UHFFFAOYSA-N
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Description

1-(2-Propyl-1,3-dioxolan-2-yl)ethanone is a ketone derivative featuring a 1,3-dioxolane ring substituted with a propyl group and an acetyl moiety at the 2-position. The 1,3-dioxolane ring confers hydrolytic stability under neutral conditions, while the propyl group enhances lipophilicity compared to shorter alkyl chains. This compound is structurally related to acetal-protected ketones, which are frequently employed in organic synthesis to mask reactive carbonyl groups during multi-step reactions .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(2-propyl-1,3-dioxolan-2-yl)ethanone

InChI

InChI=1S/C8H14O3/c1-3-4-8(7(2)9)10-5-6-11-8/h3-6H2,1-2H3

InChI Key

NSKVRCFOEFBWFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCCO1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid and zirconium tetrachloride. The reaction typically involves refluxing in toluene with continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Propyl-1,3-dioxolan-2-yl)ethanone finds applications in various fields:

Mechanism of Action

The mechanism of action of 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone involves its ability to form stable cyclic structures. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound’s reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Structural Insights :

  • Propyl vs.
  • Dioxolane vs. Open-chain Ketones: The dioxolane ring improves stability against nucleophilic attack compared to unprotected ketones (e.g., 1-(3,4-dihydroxy-6-methylphenyl)-ethanone) .

Physical and Spectral Properties

Data from analogs suggest trends in spectral signatures and solubility:

Compound NMR (δ, ppm) IR (cm⁻¹) UV λmax (nm) Solubility Reference
1-(2,4-Dihydroxy-5-propylphenyl)ethanone Aromatic H: 6.2–6.8; Acetyl: 2.5 C=O: 1680; OH: 3200 280 Soluble in polar aprotic solvents
1-(1,3-Dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone Dioxolane H: 4.1–4.3; OCH₃: 3.8 C=O: 1705; C-O: 1250 265 Moderate in ethanol

Target Compound Predictions :

  • NMR : Dioxolane protons at δ 4.0–4.5; acetyl peak at δ 2.1–2.6.
  • IR : Strong C=O stretch near 1700 cm⁻¹; C-O-C (dioxolane) at 1100–1250 cm⁻¹ .

Reactivity and Stability

  • Acid Sensitivity : The dioxolane ring is cleaved under strong acidic conditions (e.g., HCl/acetone) to yield hydroxyketones, as seen in deacetalisation reactions .
  • Oxidative Stability: More resistant to air oxidation than phenolic analogs (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) due to the absence of free hydroxyl groups .

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